2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
Description
2-(2-Chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is an acetamide derivative featuring a chloro-substituted phenoxy group and a fluorophenyl moiety. Its structure includes two key functional groups:
- 4-Fluorophenyl group: The fluorine atom increases lipophilicity and metabolic stability, influencing pharmacokinetic properties .
This compound’s unique combination of halogen and formyl substituents makes it a candidate for applications in medicinal chemistry, particularly in anticancer and anti-inflammatory research .
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYNJPHNQBKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves a multi-step process:
Formation of 2-chloro-4-formylphenol: This can be achieved through the chlorination of 4-formylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of 2-(2-chloro-4-formylphenoxy)acetic acid: The 2-chloro-4-formylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid derivative.
Amidation Reaction: The final step involves the reaction of 2-(2-chloro-4-formylphenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxymethylphenoxy)-N-(4-fluorophenyl)acetamide.
Substitution: 2-(2-amino-4-formylphenoxy)-N-(4-fluorophenyl)acetamide (if amine is used as nucleophile).
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and chloro groups could play a role in binding interactions, while the fluorophenyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound | 2-Cl, 4-CHO (phenoxy); 4-F (phenyl) | Anticancer, anti-inflammatory | Synergy of Cl (electron-withdrawing) and F (lipophilicity) |
| 2-(2-Ethoxy-4-formylphenoxy)-N-(4-FP)acetamide | 2-OEt, 4-CHO (phenoxy); 4-F (phenyl) | Moderate bioactivity | Ethoxy group reduces electrophilicity, lowering reactivity |
| N-(3-Chloro-4-Methylphenyl)-2-(4-CHO-phenoxy)acetamide | 4-CHO (phenoxy); 3-Cl,4-CH3 (phenyl) | Antitumor | Methyl group enhances steric hindrance, reducing target binding |
| 2-(4-Chlorophenoxy)-N-(4-FP)acetamide | 4-Cl (phenoxy); 4-F (phenyl) | Anti-inflammatory | Lack of formyl group diminishes reactivity with nucleophiles |
| N-(2-Cl-4-FP)-2-(N-hydroxyimino)acetamide | 2-Cl,4-F (phenyl); hydroxyimino group | Enhanced binding affinity | Hydroxyimino group introduces hydrogen-bonding capacity |
Key Findings:
Halogen Effects: Fluorine: The 4-fluorophenyl group in the target compound improves metabolic stability and membrane permeability compared to chlorine or bromine analogs . Chlorine: The 2-chloro substituent on the phenoxy group increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors .
Formyl Group Role: The 4-formylphenoxy moiety enhances reactivity in Schiff base formation, a property exploited in prodrug design or targeted drug delivery .
Comparative Bioactivity: Anticancer activity is highest in the target compound due to the combined effects of chloro (targeting DNA alkylation) and formyl (inducing protein cross-linking) groups . Anti-inflammatory activity is more pronounced in analogs with methoxy or nitro groups, which modulate COX-2 inhibition differently .
Table 2: Physicochemical Properties
| Property | Target Compound | 2-Ethoxy Analog | N-(3-Cl-4-MePhenyl) Analog |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | 2.8 | 3.5 |
| Water Solubility (mg/mL) | 0.15 | 0.35 | 0.08 |
| pKa | 8.5 (formyl) | 9.1 (ethoxy) | 8.7 (methyl) |
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